Heptanamide, N-(2-methylpropyl)-

Description

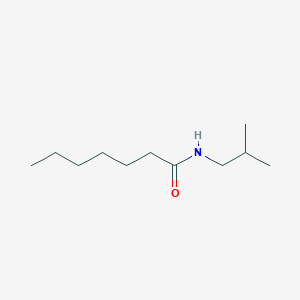

Heptanamide, N-(2-methylpropyl)- (IUPAC name: N-isobutylheptanamide) is a branched aliphatic amide with a molecular formula C₁₁H₂₃NO. Its structure consists of a seven-carbon heptanamide backbone substituted with a 2-methylpropyl (isobutyl) group at the nitrogen atom. This compound is notable for its intermediate polarity, influenced by the amide functional group and hydrophobic isobutyl chain.

Properties

CAS No. |

142521-04-8 |

|---|---|

Molecular Formula |

C11H23NO |

Molecular Weight |

185.31 g/mol |

IUPAC Name |

N-(2-methylpropyl)heptanamide |

InChI |

InChI=1S/C11H23NO/c1-4-5-6-7-8-11(13)12-9-10(2)3/h10H,4-9H2,1-3H3,(H,12,13) |

InChI Key |

DYQCYTHCHNSRBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Heptanamide, N-(2-methylpropyl)- can be synthesized through an acylation reaction. A common preparation method involves reacting heptanoic acid with an amine in the presence of an acid catalyst under suitable conditions . This reaction typically requires controlled temperature and pressure to ensure optimal yield and purity of the product. Industrial production methods may involve large-scale reactors and continuous processing to achieve higher efficiency and consistency.

Chemical Reactions Analysis

Heptanamide, N-(2-methylpropyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert heptanamide, N-(2-methylpropyl)- to its corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Heptanamide, N-(2-methylpropyl)- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and functionalized carboxylic acids.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.

Industry: Heptanamide, N-(2-methylpropyl)- is used in the production of coatings, paints, resins, and plastics due to its chemical stability and solubility properties

Mechanism of Action

The mechanism of action of heptanamide, N-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, it can catalyze the conversion of limonene-1,2-epoxide to limonene-1,2-diol, indicating its role in enzymatic reactions . The compound’s effects are mediated through its binding to target enzymes or receptors, leading to subsequent biochemical and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Aliphatic Amides with Varied Chain Lengths

N-(2-Methylpropyl) Octadecanamide (C₂₂H₄₅NO)

- Structure : Features an 18-carbon (octadecanamide) backbone with the same isobutyl substituent.

- Comparison : The longer alkyl chain enhances lipophilicity, making it less water-soluble than Heptanamide, N-(2-methylpropyl)-. This property is critical in its role as a quality marker in herbal studies, where stability and detection thresholds are prioritized .

| Property | Heptanamide, N-(2-methylpropyl)- | N-(2-Methylpropyl) Octadecanamide |

|---|---|---|

| Molecular Formula | C₁₁H₂₃NO | C₂₂H₄₅NO |

| Chain Length | C7 | C18 |

| Key Application | Pharmaceutical intermediates | Herbal quality control |

| Lipophilicity (logP)* | Moderate (~3.5) | High (~8.2) |

*Estimated via computational models.

N-[2-[2-(Dimethylamino)ethylamino]ethyl]heptanamide (C₁₄H₃₀N₄O)

- Structure : Heptanamide with a complex diethylenetriamine-derived substituent.

- Comparison: The additional dimethylamino groups introduce basic character, enhancing solubility in acidic environments. Such derivatives are explored in drug delivery systems for improved bioavailability .

Aromatic and Heterocyclic Analogs

(2SR)-2-[4-(2-Methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide

- Structure : Aromatic backbone with chiral centers and a phenylethyl group.

- This contrasts with the flexible aliphatic chain of Heptanamide, N-(2-methylpropyl)- .

Fluorinated and Phosphorus-Containing Derivatives

N-[4-[2,4-bis(2-methylbutan-2-yloxy)phenyl]butyl]-dodecafluoroheptanamide

- Structure : Fully fluorinated heptanamide with bulky substituents.

- Comparison : Fluorination drastically increases chemical inertness and thermal stability. Such compounds are utilized in high-performance materials or surfactants .

Fosamprenavir (Calcium Salt)

- Structure : Contains a sulfonamide and isobutyl group in a complex antiretroviral drug.

- Comparison : Demonstrates how the isobutyl group contributes to target binding in HIV protease inhibitors. The amide group here is part of a larger pharmacophore, unlike the simpler Heptanamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.